molecular formula C10H18N2O2 B2882146 (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide CAS No. 1807941-83-8

(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide

Cat. No.: B2882146
CAS No.: 1807941-83-8
M. Wt: 198.266
InChI Key: FJELIHSPSFAWIA-DTWKUNHWSA-N
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Description

(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide is a chiral compound that features a piperidine ring and an oxolane ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Oxolane Ring: The oxolane ring can be synthesized via intramolecular cyclization reactions.

    Coupling of the Rings: The piperidine and oxolane rings are then coupled through amide bond formation using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the oxolane ring using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxylate
  • (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxylic acid
  • (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxylamide

Uniqueness

(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide is unique due to its specific stereochemistry and the presence of both a piperidine and an oxolane ring. This combination of features can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(2R,3S)-2-piperidin-4-yloxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c11-10(13)8-3-6-14-9(8)7-1-4-12-5-2-7/h7-9,12H,1-6H2,(H2,11,13)/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJELIHSPSFAWIA-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2C(CCO2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]([C@H]1C(=O)N)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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